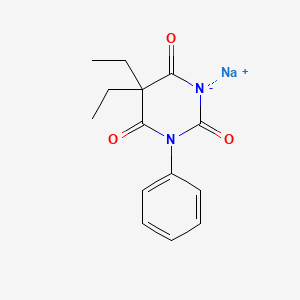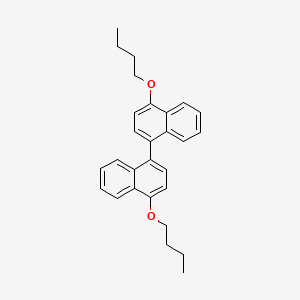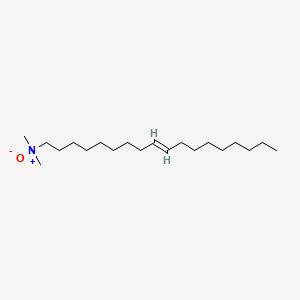
9-Octadecen-1-amine, N,N-dimethyl-, N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecen-1-amine, N,N-dimethyl-, N-oxide typically involves the oxidation of N,N-dimethyl-9-octadecen-1-amine. This can be achieved using hydrogen peroxide as the oxidizing agent under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 40-60°C .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidation processes. The raw materials, including N,N-dimethyl-9-octadecen-1-amine and hydrogen peroxide, are mixed in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then purified through distillation and filtration processes to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
9-Octadecen-1-amine, N,N-dimethyl-, N-oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced back to its amine form using reducing agents like sodium borohydride.
Substitution: It can participate in substitution reactions where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state compounds.
Reduction: N,N-dimethyl-9-octadecen-1-amine.
Substitution: Compounds with different functional groups replacing the N-oxide group.
Scientific Research Applications
9-Octadecen-1-amine, N,N-dimethyl-, N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: Employed in cell culture studies as a mild surfactant to reduce surface tension.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Mechanism of Action
The mechanism of action of 9-Octadecen-1-amine, N,N-dimethyl-, N-oxide primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. This is achieved through the alignment of its hydrophobic and hydrophilic regions at the interface of different phases, such as oil and water .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1-dodecylamine N-oxide: Another amine oxide with similar surfactant properties but a shorter carbon chain.
N,N-Dimethyl-1-tetradecylamine N-oxide: Similar in structure but with a different carbon chain length.
Uniqueness
9-Octadecen-1-amine, N,N-dimethyl-, N-oxide is unique due to its specific carbon chain length and the presence of a double bond, which imparts distinct physical and chemical properties. This makes it particularly effective as a surfactant in various applications, providing a balance between hydrophobic and hydrophilic interactions .
Properties
CAS No. |
61792-38-9 |
|---|---|
Molecular Formula |
C20H41NO |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
(E)-N,N-dimethyloctadec-9-en-1-amine oxide |
InChI |
InChI=1S/C20H41NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2,3)22/h11-12H,4-10,13-20H2,1-3H3/b12-11+ |
InChI Key |
QCTZUSWOKFCWNB-VAWYXSNFSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC[N+](C)(C)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC[N+](C)(C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


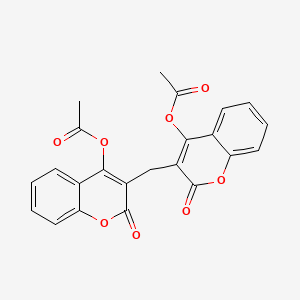
![1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane](/img/structure/B12650643.png)
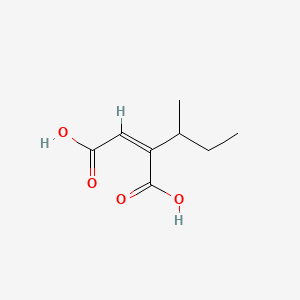
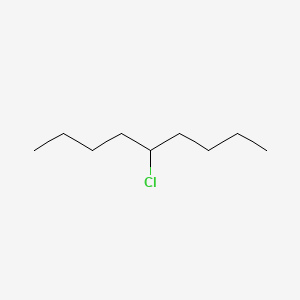
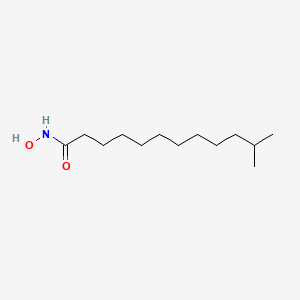
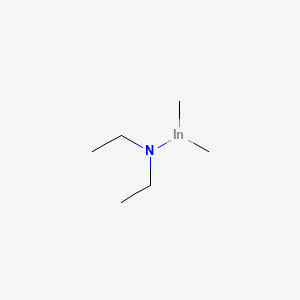
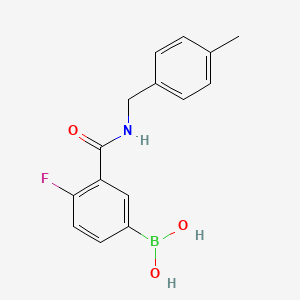
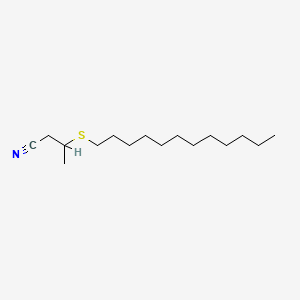
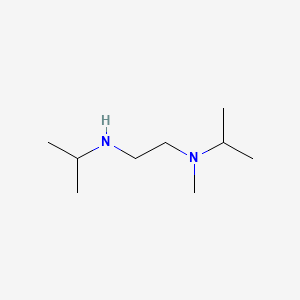
![7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione](/img/structure/B12650683.png)

